Ethyl petroselinate

説明

Synthesis Analysis

The synthesis of esters like Ethyl petroselinate often involves processes such as direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids . Two different types of catalysts are typically used in these tests: calcium-based catalyst and aluminum-magnesium-based catalyst .Molecular Structure Analysis

While specific molecular structure data for Ethyl petroselinate is not available, we can infer from related compounds. For instance, Methyl petroselinate has a molecular formula of C19H36O2 , and Petroselinate has a molecular formula of C18H33O2 .Chemical Reactions Analysis

The chemical reactions involving esters like Ethyl petroselinate often involve processes like direct ethoxylation . The reaction involves the use of catalysts and the compositions of the synthesized oxyethylates are analyzed using various methods .Physical And Chemical Properties Analysis

The physical and chemical properties of esters like Ethyl petroselinate can vary. For instance, the physicochemical properties of oxyethylates, which are products of ethoxylation, affect the directions of their applications .科学的研究の応用

Gas Chromatographic Resolution Improvement

Ethyl petroselinate has been studied for its role in improving the gas chromatographic resolution of petroselinate from oleate. In a study, it was found that ethyl esters, including ethyl petroselinate, provided better resolution of these isomers compared to other alcohols, making it a promising candidate for seed oils containing petroselinic acid (Isbell et al., 2006).

Preparation of Lauryl Alcohol and 6-Hydroxycaproic Acid

Research has shown that ethyl petroselinate can be used to prepare lauryl alcohol and 6-hydroxycaproic acid through processes like ozonolysis and catalytic hydrogenation. This method provides a pathway for deriving valuable chemical compounds from ethyl petroselinate (Fore, Ward, & Dollear, 1963).

Chemical Recycling of Poly(Ethylene Terephthalate)

Ethyl petroselinate has been indirectly related to the chemical recycling of poly(ethylene terephthalate) (PET), a common plastic material. The recycling process involves converting PET into valuable secondary materials, such as unsaturated polyester resins, which can be used in various applications (Karayannidis & Achilias, 2007).

Nitrogen-Containing Derivatives Preparation

Petroselinic acid, from which ethyl petroselinate is derived, has been used to prepare nitrogen-containing derivatives. These derivatives, such as petroselinonitrile and petroselinamide, have potential applications in various industrial and chemical processes (Placek & Dollear, 1962).

Catalytic Autoxidation Studies

Ethyl petroselinate has been investigated in the context of catalytic autoxidation studies. These studies provide insights into the oxidative stability and decomposition products of petroselinates, contributing to a better understanding of their chemical behavior and potential applications (Gold & Skellon, 1959).

Safety and Hazards

While specific safety and hazard data for Ethyl petroselinate is not available, it’s important to note that safety precautions should always be taken when handling chemical substances. For instance, ethanol, a type of alcohol often used in ester synthesis, can cause skin irritation and serious eye irritation .

将来の方向性

The future directions for esters like Ethyl petroselinate could involve further exploration of their synthesis processes and applications. For instance, the global surfactant market, which includes compounds like esters, is expected to reach $58.5 billion by 2027 . This suggests a growing demand for these types of compounds.

特性

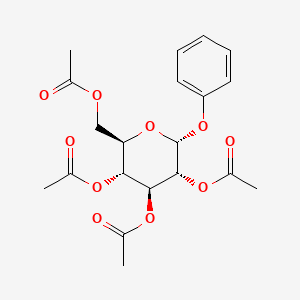

IUPAC Name |

ethyl (Z)-octadec-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUZCNYUCLNCKN-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311753 | |

| Record name | Ethyl (6Z)-6-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Octadecenoic acid, ethyl ester, (Z)- | |

CAS RN |

34302-52-8 | |

| Record name | Ethyl (6Z)-6-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34302-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (6Z)-6-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)

![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)

![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)